molecular formula C17H15F2N5OS B12151454 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B12151454
M. Wt: 375.4 g/mol
InChI Key: SPFQBIRNJAKMKP-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a difluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of the Difluorophenyl Acetamide Moiety: This step involves the acylation of the triazole derivative with 2,4-difluorophenyl acetic acid or its derivatives, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and difluorophenyl acetamide moiety make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor ligand. The presence of the triazole ring, known for its bioactivity, suggests possible applications in drug design and development.

Medicine

In medicine, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for agrochemicals. Its structural features allow for modifications that can lead to products with desirable properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The difluorophenyl acetamide moiety may enhance binding affinity and selectivity, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • N-(2,4-difluorophenyl)acetamide
  • 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide stands out due to the presence of both the triazole ring and the difluorophenyl acetamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-14-6-5-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

SPFQBIRNJAKMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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